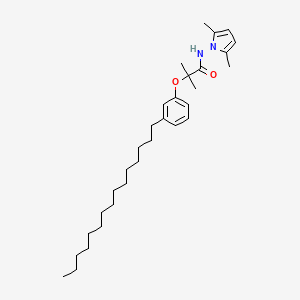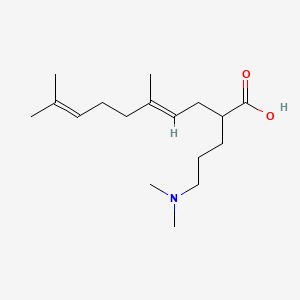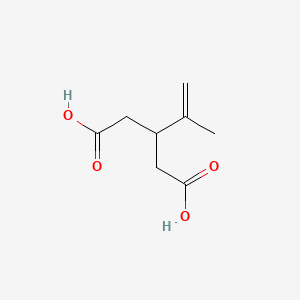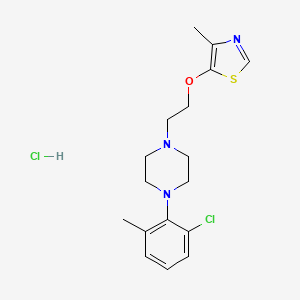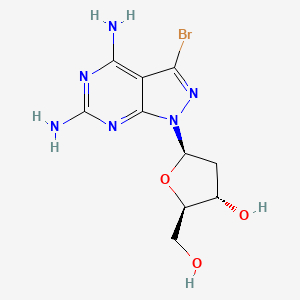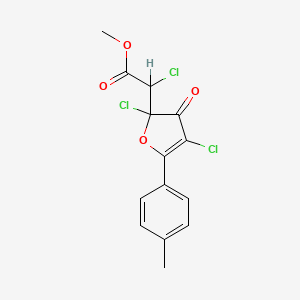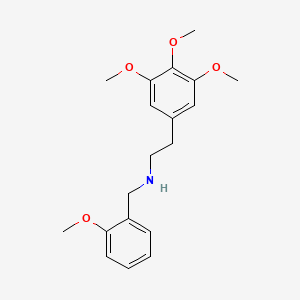
NBOMe-mescaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBOMe-mescaline, also known as mescaline-NBOMe, is a synthetic substituted phenethylamine. It is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound is known for its potent psychedelic effects, which are primarily mediated through its action on serotonin receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NBOMe-mescaline can be synthesized from mescaline and 2-methoxybenzaldehyde via reductive alkylation. This process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride. Alternatively, a direct reaction with sodium triacetoxyborohydride can be used .
Industrial Production Methods: An alternative production method that avoids the need for mescaline as a precursor involves a one-pot reaction using 3,4,5-trimethoxy phenylacetonitrile with lithium aluminium hydride as a reducing agent .
Análisis De Reacciones Químicas
Types of Reactions: NBOMe-mescaline undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and activity.
Reduction: Used in the synthesis process to convert imines to amines.
Substitution: Functional groups on the aromatic ring can be substituted to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Aplicaciones Científicas De Investigación
NBOMe-mescaline has several applications in scientific research:
Chemistry: Used as a reference compound in the study of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on serotonin receptors and its potential as a tool for studying neurotransmission.
Medicine: Explored for its potential therapeutic effects, although its high potency and risk of adverse effects limit its clinical use.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic analysis.
Mecanismo De Acción
NBOMe-mescaline exerts its effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and the characteristic psychedelic effects. The compound’s affinity for the 5-HT2A receptor is higher than that of mescaline, contributing to its increased potency .
Comparación Con Compuestos Similares
NBOMe-mescaline is part of the NBOMe series of compounds, which are known for their high potency and efficacy at serotonin receptors. Similar compounds include:
25I-NBOMe: Known for its high affinity for the 5-HT2A receptor and potent psychedelic effects.
25B-NBOMe: Another potent psychedelic with similar receptor affinity.
25C-NBOMe: Shares similar properties but with slight variations in potency and effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of mescaline with the high potency of the NBOMe series. This combination results in a compound with distinct pharmacological properties and a unique profile of effects .
Propiedades
Número CAS |
1354632-01-1 |
|---|---|
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 |
Clave InChI |
USPSMWCGHVXKMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


